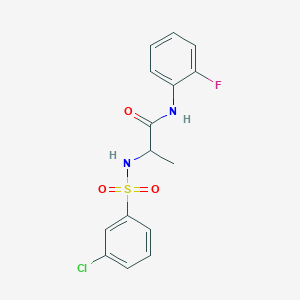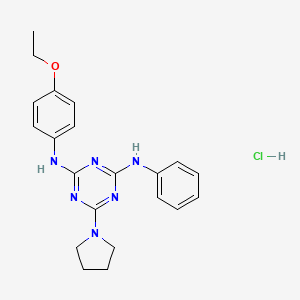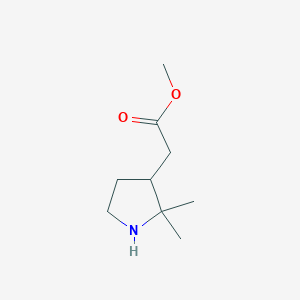
2-(3-chlorobenzenesulfonamido)-N-(2-fluorophenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-chlorobenzenesulfonamido)-N-(2-fluorophenyl)propanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. This compound is also known as CFTRinh-172 and has been extensively studied for its ability to modulate cystic fibrosis transmembrane conductance regulator (CFTR) function.
Wirkmechanismus
CFTRinh-172 acts as a potentiator of CFTR function by binding to a specific site on the protein and increasing its activity. This leads to increased ion transport across cell membranes, which can help alleviate the symptoms of CF.
Biochemical and Physiological Effects:
Studies have shown that CFTRinh-172 can improve CFTR function in both in vitro and in vivo models. This can result in improved lung function, reduced inflammation, and decreased mucus production. CFTRinh-172 has also been shown to have a protective effect against bacterial infections in CF patients.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CFTRinh-172 is its ability to selectively target CFTR function without affecting other ion channels. This makes it a useful tool for studying the role of CFTR in various physiological processes. However, one of the limitations of CFTRinh-172 is its potential for off-target effects, which can complicate data interpretation.
Zukünftige Richtungen
There are several potential future directions for research on CFTRinh-172. One area of interest is the development of more potent and selective CFTR modulators that can effectively treat CF. Another area of interest is the investigation of CFTRinh-172 in other disease models, such as inflammatory bowel disease and chronic obstructive pulmonary disease. Additionally, further studies are needed to fully understand the mechanism of action of CFTRinh-172 and its potential off-target effects.
Synthesemethoden
The synthesis of 2-(3-chlorobenzenesulfonamido)-N-(2-fluorophenyl)propanamide can be achieved through a multi-step process that involves the use of various reagents and catalysts. The first step involves the reaction of 3-chlorobenzenesulfonyl chloride with 2-fluoroaniline in the presence of a base such as triethylamine. The resulting product is then reacted with 2-bromoacetophenone in the presence of a palladium catalyst to yield the final product.
Wissenschaftliche Forschungsanwendungen
2-(3-chlorobenzenesulfonamido)-N-(2-fluorophenyl)propanamide has been extensively studied for its potential therapeutic applications in the treatment of cystic fibrosis (CF). CF is a genetic disorder that affects the respiratory, digestive, and reproductive systems. CFTR is a protein that plays a crucial role in regulating ion transport across cell membranes, and mutations in the CFTR gene can result in the development of CF.
Eigenschaften
IUPAC Name |
2-[(3-chlorophenyl)sulfonylamino]-N-(2-fluorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O3S/c1-10(15(20)18-14-8-3-2-7-13(14)17)19-23(21,22)12-6-4-5-11(16)9-12/h2-10,19H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRAHXSSLQPVXJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1F)NS(=O)(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclooctane-1-carboxylic acid](/img/no-structure.png)






![1,3-Dimethyl-5-({2-[3-(trifluoromethyl)phenoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B2849623.png)
![8-(sec-butyl)-3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2849624.png)
![1-[(Tert-butoxy)carbonyl]-4,4-dimethylpiperidine-3-carboxylic acid](/img/structure/B2849625.png)


![2-[[(E)-3-(2-chloro-5-nitrophenyl)prop-2-enoyl]amino]benzamide](/img/structure/B2849629.png)
![N-(2,4-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2849631.png)